molecular formula C8H6F6O4Sn B14644692 Diethenyl{bis[(trifluoroacetyl)oxy]}stannane CAS No. 53355-20-7

Diethenyl{bis[(trifluoroacetyl)oxy]}stannane

Cat. No.: B14644692
CAS No.: 53355-20-7
M. Wt: 398.83 g/mol
InChI Key: VQHINXBBLJUUAQ-UHFFFAOYSA-L
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Description

Diethenyl{bis[(trifluoroacetyl)oxy]}stannane is an organotin compound characterized by the presence of two trifluoroacetyl groups and two vinyl groups attached to a tin atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethenyl{bis[(trifluoroacetyl)oxy]}stannane typically involves the reaction of vinylstannane with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Vinylstannane+Trifluoroacetic anhydrideDiethenylbis[(trifluoroacetyl)oxy]stannane\text{Vinylstannane} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} Vinylstannane+Trifluoroacetic anhydride→Diethenylbis[(trifluoroacetyl)oxy]stannane

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethenyl{bis[(trifluoroacetyl)oxy]}stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannic derivatives.

    Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.

    Substitution: The vinyl groups can participate in substitution reactions, leading to the formation of new organotin compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic trifluoroacetates, while substitution reactions can produce various vinyl-substituted organotin compounds.

Scientific Research Applications

Diethenyl{bis[(trifluoroacetyl)oxy]}stannane has several scientific research applications:

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of diethenyl{bis[(trifluoroacetyl)oxy]}stannane involves its interaction with various molecular targets. The vinyl groups can participate in radical reactions, while the trifluoroacetyl groups can undergo nucleophilic attack. These interactions lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • Dibutyltin dilaurate
  • Dibutyltin diacetate
  • Diallyldibutylstannane

Comparison

Diethenyl{bis[(trifluoroacetyl)oxy]}stannane is unique due to the presence of both vinyl and trifluoroacetyl groups, which impart distinct chemical reactivity compared to other organotin compounds. For example, dibutyltin dilaurate and dibutyltin diacetate primarily feature butyl and acetate groups, respectively, which result in different reactivity and applications.

Properties

CAS No.

53355-20-7

Molecular Formula

C8H6F6O4Sn

Molecular Weight

398.83 g/mol

IUPAC Name

[bis(ethenyl)-(2,2,2-trifluoroacetyl)oxystannyl] 2,2,2-trifluoroacetate

InChI

InChI=1S/2C2HF3O2.2C2H3.Sn/c2*3-2(4,5)1(6)7;2*1-2;/h2*(H,6,7);2*1H,2H2;/q;;;;+2/p-2

InChI Key

VQHINXBBLJUUAQ-UHFFFAOYSA-L

Canonical SMILES

C=C[Sn](C=C)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F

Origin of Product

United States

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